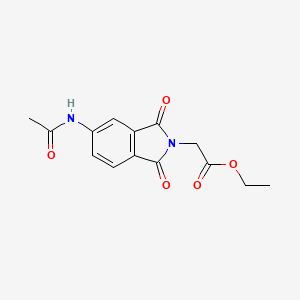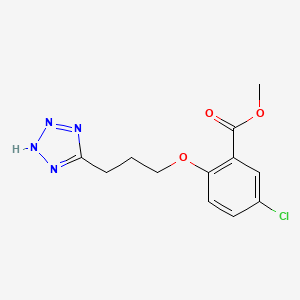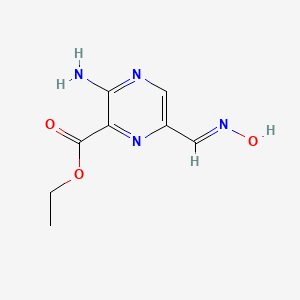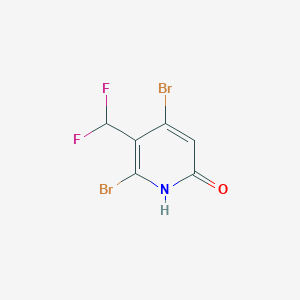![molecular formula C18H18OS B13092537 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with a suitable thiol compound under controlled conditions to form the thiobenzaldehyde moiety. This is followed by a Friedel-Crafts acylation reaction to introduce the propanoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The propanoyl group may also interact with cellular pathways, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile: Shares a similar structure but with a benzonitrile group instead of thiobenzaldehyde.
3-(3,4-Dimethylphenyl)-2-propynal: Contains a propynal group, differing in its reactivity and applications.
Uniqueness
2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group and a 3,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
2-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-8-15(11-14(13)2)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3 |
InChIキー |
DBUZZRMLVSXLST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)







![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)
![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
